Bis-(maléimidoéthoxy) éthane

Vue d'ensemble

Description

Bis-(maleimidoethoxy) ethane is an organic compound known for its role as a crosslinker in various chemical and biological applications. It is a solid substance, typically appearing as a white crystalline powder. This compound is characterized by its ability to form stable thioether linkages with sulfhydryl groups, making it valuable in the study of protein structures and interactions .

Applications De Recherche Scientifique

Drug Delivery Systems

BME is utilized in the development of drug delivery systems, particularly in the formulation of targeted therapies. Its ability to conjugate with thiolated drugs or carriers allows for the design of systems that can selectively release therapeutic agents at targeted sites.

- Case Study: Transferrin-Oligomers

Research has demonstrated that BME can be used to crosslink transferrin receptor (TfR) oligomers, enhancing the delivery of anticancer drugs. By altering the endocytosis of receptor-ligand complexes, BME facilitates increased intracellular drug release, improving therapeutic efficacy .

Biomaterials

In biomaterials science, BME serves as a crosslinking agent for hydrogels and other polymeric materials used in tissue engineering and regenerative medicine. Its biocompatibility and ability to form stable networks make it suitable for creating scaffolds that support cell growth and tissue regeneration.

- Case Study: Hydrogel Formation

Studies have shown that hydrogels formed using BME exhibit enhanced mechanical properties and stability compared to those formed with traditional crosslinkers. These properties are vital for applications in wound healing and artificial organ development .

Composite Materials

BME is also employed in the production of composite materials, particularly those requiring enhanced mechanical strength and thermal stability. Its use as a crosslinker in epoxy resins leads to improved performance characteristics in various industrial applications.

- Case Study: Dual-Cure Composites

A dual-cure system incorporating BME has been developed for use in prepreg materials that cure at lower temperatures while maintaining high impact strength. This innovation is particularly beneficial in industries such as aerospace and automotive, where material performance is critical .

Data Tables

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Drug Delivery Systems | Targeted release, enhanced efficacy | Crosslinking transferrin for anticancer drug delivery |

| Biomaterials | Biocompatibility, mechanical stability | Hydrogel scaffolds for tissue engineering |

| Composite Materials | High strength, thermal stability | Epoxy resins in aerospace applications |

Mécanisme D'action

Target of Action

The primary targets of Bis-(maleimidoethoxy) ethane are sulfhydryl groups (-SH) . These groups are found in many biological molecules, including proteins and peptides .

Mode of Action

Bis-(maleimidoethoxy) ethane is a bifunctional reagent that can cross-link proteins, peptides, and other chemical compounds. It interacts with its targets by forming covalent bonds with sulfhydryl groups, leading to the formation of a stable thioether linkage .

Biochemical Pathways

The cross-linking action of Bis-(maleimidoethoxy) ethane can affect various biochemical pathways. By cross-linking proteins and peptides, it can influence protein structure and function, potentially affecting processes such as protein oligomerization and protein-protein interactions .

Result of Action

The cross-linking action of Bis-(maleimidoethoxy) ethane can lead to changes in the structure and function of target proteins and peptides . This can have various molecular and cellular effects, depending on the specific targets and the context in which the compound is used.

Action Environment

The action of Bis-(maleimidoethoxy) ethane can be influenced by various environmental factors. For example, its reactivity towards sulfhydryl groups can be affected by the pH and temperature of the environment . Additionally, it should be noted that Bis-(maleimidoethoxy) ethane is sensitive to moisture and should be stored under appropriate conditions to maintain its stability .

Analyse Biochimique

Biochemical Properties

Bis-(maleimidoethoxy) ethane is a homobifunctional, maleimide crosslinker for conjugation between sulfhydryl groups (-SH) . Such bismaleimido crosslinkers are commonly used to explore and characterize protein structure (i.e., oligomerization) or protein interactions . Because Bis-(maleimidoethoxy) ethane has the same reactivity but differs in length, the relative success of this reagent in forming crosslinks between sites in a protein oligomer or interaction can assist in determining intra- and intermolecular distances .

Molecular Mechanism

The molecular mechanism of Bis-(maleimidoethoxy) ethane involves the formation of a stable thioether linkage through the reaction of a sulfhydryl to the maleimide group . This reaction is very specific to sulfhydryls at pH 6.5-7.5 . The maleimide moiety is temporarily stable in aqueous solutions devoid of reactive sulfhydryl targets, but hydrolysis to a nonreactive maleamic acid can occur during storage, especially at pH > 8 .

Temporal Effects in Laboratory Settings

It is known that the product is sensitive to moisture . After use, it should be returned to the resealable bag and stored at the recommended temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Bis-(maleimidoethoxy) ethane typically involves the reaction of maleic anhydride with ethylene glycol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate maleic acid ester, which is then converted to the final product through cyclization and dehydration steps .

Industrial Production Methods: In industrial settings, the production of Bis-(maleimidoethoxy) ethane follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Bis-(maleimidoethoxy) ethane primarily undergoes nucleophilic addition reactions with sulfhydryl groups. This reaction forms stable thioether bonds, which are resistant to reducing agents and physiological conditions .

Common Reagents and Conditions:

Reagents: Sulfhydryl-containing compounds (e.g., cysteine residues in proteins)

Major Products: The major product of the reaction between Bis-(maleimidoethoxy) ethane and sulfhydryl groups is a thioether-linked conjugate. This product is highly stable and is used in various applications, including protein crosslinking and structural studies .

Comparaison Avec Des Composés Similaires

1,4-bis(maleimido)butane (BMB): Similar in reactivity but has a longer spacer arm, making it suitable for crosslinking at greater distances.

Bis(maleimido)hexane (BMH): Another homobifunctional maleimide crosslinker with an even longer spacer arm, used for crosslinking proteins with larger spatial separations.

1,8-bis(maleimido)-3,6-dioxaoctane (BM(PEG)2): Contains polyethylene glycol spacers, providing enhanced solubility and reduced immunogenicity.

Uniqueness: Bis-(maleimidoethoxy) ethane is unique due to its short spacer arm, which allows for close proximity crosslinking. This property makes it particularly useful for studying protein structures and interactions at a molecular level .

Activité Biologique

Bis-(maleimidoethoxy) ethane (BME) is a compound that has garnered attention in various fields, particularly in biochemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

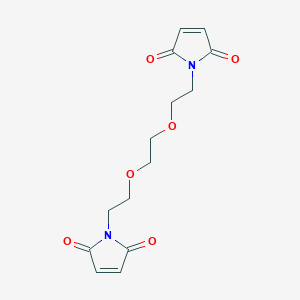

Bis-(maleimidoethoxy) ethane is a bifunctional maleimide compound with the molecular formula CHNO. Its structure features two maleimide groups linked by an ethoxy chain, which allows it to participate in various chemical reactions, particularly in conjugation processes with thiol-containing molecules.

Mechanisms of Biological Activity

The biological activity of BME is primarily attributed to its ability to form stable covalent bonds with thiol groups in proteins and peptides. This property is crucial for several applications, including drug delivery systems and the development of bioconjugates.

Key Mechanisms:

- Covalent Bonding: BME reacts with thiols to form stable thioether linkages, facilitating the attachment of drugs or other biomolecules to target proteins.

- Stability in Biological Systems: The stability of the maleimide-thiol bond under physiological conditions enhances the potential for therapeutic applications.

Biological Activities

Research indicates that BME exhibits a range of biological activities:

- Antioxidant Properties: BME has been shown to exhibit antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage.

- Antimicrobial Activity: Preliminary studies suggest that BME may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Cytotoxicity: Some studies have evaluated the cytotoxic effects of BME on various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of BME:

- Study on Antioxidant Activity: A study conducted by researchers evaluated the antioxidant capacity of BME using various assays (DPPH, ABTS). The results indicated that BME effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .

- Cytotoxicity Assessment: In vitro assays were performed on human tumor cell lines (e.g., HeLa, A549), revealing that BME exhibited significant cytotoxic effects with IC values ranging from 10 to 20 µM. These findings support further exploration into its use as an anticancer therapeutic .

- Antimicrobial Testing: BME was tested against several bacterial strains (e.g., E. coli, S. aureus) showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Data Summary Table

| Activity | Assay Type | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | Effective scavenging activity |

| Cytotoxicity | IC Assay | 10-20 µM against cancer cells |

| Antimicrobial | MIC Testing | MIC < 100 µg/mL against bacteria |

Propriétés

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-11-1-2-12(18)15(11)5-7-21-9-10-22-8-6-16-13(19)3-4-14(16)20/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERLGYOHRKHQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146226-29-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146226-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921768 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115597-84-7 | |

| Record name | Bis-(maleimidoethoxy) ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115597847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(MALEIMIDOETHOXY) ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20U86RE9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,8-Bis-maleimidotriethyleneglycol contribute to the creation of multi-shape memory in polymers?

A1: 1,8-Bis-maleimidotriethyleneglycol (M2) acts as a cross-linker in the synthesis of the multi-shape memory polymer. It reacts with poly(2,5-furandimethylene succinate) (PFS) through a Diels-Alder reaction, forming a cross-linked network. [] By varying the concentration of M2 in different sections of the polymer film, researchers can control the cross-linking density and thus the local glass transition temperature (Tg) of each section. [] This localized control over Tg allows each section to "memorize" a temporary shape at a specific temperature, resulting in multi-shape memory behavior.

Q2: What makes the Diels-Alder reaction between PFS and M2 advantageous for this application?

A2: The Diels-Alder reaction offers a unique advantage in this context because it is reversible. [] This reversibility allows for the "permanent" shape of the polymer to be reprogrammed. By applying heat, the Diels-Alder bonds can be broken, enabling the polymer to be reshaped and then "fixed" in a new permanent form through reformation of the cross-links.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.